molecular formula C14H21NO2 B1205974 Octyl nicotinate CAS No. 70136-02-6

Octyl nicotinate

Cat. No. B1205974
CAS RN: 70136-02-6
M. Wt: 235.32 g/mol
InChI Key: TYBQVEHLLOHMLT-UHFFFAOYSA-N
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Description

Octyl Nicotinate is an ester of nicotinic acid, developed for delivering nicotinic acid to the skin to treat and prevent conditions involving skin barrier impairment. Its relevance spans from dermatological applications to exploring its chemical and physical properties in various scientific studies.

Synthesis Analysis

The synthesis of Octyl Nicotinate and related nicotinate compounds involves various chemical reactions. For instance, tailor-made synthesis of fully alkylated/arylated nicotinates employs condensation of enamino esters with enones in the presence of FeCl3, allowing for the introduction of alkyl or aryl groups at specific positions on demand (Hirai et al., 2017).

Molecular Structure Analysis

The molecular structure of Octyl Nicotinate and its complexes with metals has been extensively studied. For example, coordination compounds of nickel(II) benzoate with nicotinamide demonstrate a centrosymmetric octahedral complex molecule, indicating the flexibility and adaptability of nicotinamide in forming complex structures (Koksharova et al., 2006).

Chemical Reactions and Properties

Octyl Nicotinate undergoes various chemical reactions, showcasing its reactivity and interaction with other compounds. The hydrolysis rate constants for degradation of Octyl Nicotinate in phosphate buffer and skin homogenate have been reported, providing insights into its stability and reactivity under different conditions (Tashtoush et al., 2008).

Physical Properties Analysis

The physical properties of Octyl Nicotinate, including its stability and solubility, have been characterized. An isocratic RF-LC method with water/acetonitrile was developed for the rapid analysis of Octyl Nicotinate in aqueous solutions, validating the method in terms of linearity, precision, accuracy, and recovery, which is crucial for its analysis in various formulations (Tashtoush et al., 2008).

Chemical Properties Analysis

Scientific Research Applications

1. Dermatology: Treatment of Skin Conditions

Octyl nicotinate is an ester prodrug under development for the delivery of nicotinic acid to the skin for the treatment and prevention of dermatological conditions that involve skin barrier impairment such as chronic photodamage and atopic dermatitis . It is also being developed for mitigating skin barrier impairment that results from therapy such as retinoids or steroids .

The method of application involves the use of an isocratic RF-LC method with water/acetonitrile (10:90, v/v) as a mobile phase, for the rapid analysis of octyl nicotinate in aqueous solutions . The method was validated in terms of linearity, precision, accuracy, and mean recovery of octyl nicotinate from skin homogenate ranging from 98.8 to 102.6% .

The results showed that separation and quantification of amounts as low as 0.25 μg mL −1 octyl nicotinate was accomplished . The kinetic of degradation of octyl nicotinate in aqueous solution at 310, 333, 343, and 353 K was studied .

2. Cosmetology: Control of Skin Aging and Pigmentation

Nicotinamide, a derivative of Octyl Nicotinate, is used to control skin aging and pigmentation . It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

The method of application involves topical treatment of nicotinamide, alone or in combination with other active ingredients . Both nicotinamide and its metabolites, such as NMN and 1-methylnicotinamide, exert anti-inflammatory properties in various experimental models .

The results from clinical trials show that topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation . It is well tolerated by the skin .

3. Dermatology: Treatment of Hair Loss

Octyl nicotinate is also being developed for application in the treatment of hair loss . It stimulates blood flow, enhancing nutrient delivery to the scalp and increasing the removal rate for metabolic end .

Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained for this application are not detailed in the source .

Safety And Hazards

Octyl Nicotinate is classified as a flammable liquid (Category 4, H227) according to the Safety Data Sheet .

Future Directions

Octyl Nicotinate is under development for delivery of nicotinic acid to skin for treatment and prevention of dermatological conditions . This method will be effective for routine analysis of Octyl Nicotinate stability in different formulations in future studies .

properties

IUPAC Name

octyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBQVEHLLOHMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220414
Record name 3-Pyridinecarboxylic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl nicotinate

CAS RN

70136-02-6
Record name 3-Pyridinecarboxylic acid, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70136-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
BM Tashtoush, AM Qandil, EL Jacobson… - Chromatographia, 2008 - Springer
… Octyl nicotinate is an ester prodrug which … octyl nicotinate in aqueous solutions. The method was validated in terms of linearity, precision, accuracy and mean recovery of octyl nicotinate …
Number of citations: 1 link.springer.com
VH Le, BC Lippold - International journal of pharmaceutics, 1998 - Elsevier
… In the case of hexyl and octyl nicotinate, a piston pump (Sotax, Basel, Switzerland) is used. The esters do not hydrolyse under the described experimental conditions (Le, 1993). …
Number of citations: 9 www.sciencedirect.com
ZD Draelos, EL Jacobson, H Kim, M Kim… - Journal of cosmetic …, 2005 - Wiley Online Library
… Additionally, it was not possible to determine in this study whether the benefit was provided by octyl nicotinate, myristyl nicotinate, or a combination of the two niacin derivatives. An …
Number of citations: 43 onlinelibrary.wiley.com
V Ojogun, SM Vyas, HJ Lehmler, BL Knutson - Colloids and Surfaces B …, 2010 - Elsevier
… Typical calorimetric scans for mixtures of DPPC with (A) ethyl nicotinate – C2H5, (B) butyl nicotinate – C4H9, (C) hexyl nicotinate – C6H13 and (D) octyl nicotinate – C8H17 in excess …
Number of citations: 6 www.sciencedirect.com
D Mertin, BC Lippold - Journal of pharmacy and pharmacology, 1997 - academic.oup.com
… The donor concentration of methyl, ethyl and butyl nicotinate was about lo00 mg LI, while hexyl and octyl nicotinate were used as saturated solutions at 32C. Octyl nicotinate was …
Number of citations: 132 academic.oup.com
T Uchimura, M Kato, R Shiokawa… - … & Drug Disposition, 2008 - Wiley Online Library
… The T1/2 of phenyl nicotinate, benzyl nicotinate, octyl nicotinate, hexyl nicotinate, butyl nicotinate and [3H] compound A were 0.165, 0.780, 2.62, 3.94, 5.22 and 135 min, respectively, …
Number of citations: 2 onlinelibrary.wiley.com
CO Badgett, RC Provost Jr, CL Ogg… - Journal of the …, 1945 - ACS Publications
… The preparation of «-octyl nicotinate is representative of the method employed in the preparation … pure «-octyl nicotinate and represented 65.5% of the theoretical yield; »“d 1.4856, d26, …
Number of citations: 28 pubs.acs.org
K Anastassakis - Androgenetic Alopecia From A to Z: Vol. 2 Drugs …, 2022 - Springer
… application of two niacin derivatives (0.5% octyl nicotinate and 5.0% myristyl nicotinate) on “… They could neither determine whether the benefit was provided by octyl nicotinate, myristyl …
Number of citations: 0 link.springer.com
NA MESINKOVSKA - Alopecia, 2018 - books.google.com
… Octyl nicotinate stimulates blood flow to areas of application, enhances delivery of nutrients, … A RCT compared topical niacin derivatives (0.5% octyl nicotinate and 5.0% tetradecyl nico…
Number of citations: 0 books.google.com
VH Le, BC Lippold - International journal of pharmaceutics, 1995 - Elsevier
… ing alkyl chain length, from methyl nicotinate to octyl nicotinate by a factor of 15. The permeabilities of the Europeans appeared to be a little greater than for the Asians. However, this …
Number of citations: 42 www.sciencedirect.com

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